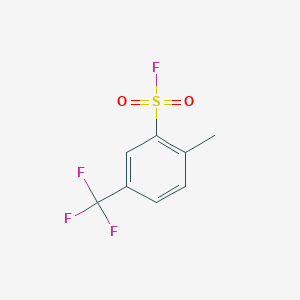
2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl fluoride is an organic compound characterized by the presence of a trifluoromethyl group and a sulfonyl fluoride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl fluoride typically involves the reaction of 2-Methyl-5-(trifluoromethyl)benzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the benzene ring, making it susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of the benzene ring.
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to form covalent bonds with specific amino acids.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites on biomolecules. The sulfonyl fluoride group can form covalent bonds with amino acids such as serine, threonine, and lysine, leading to the inhibition of enzyme activity. This property makes it valuable in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
3,5-Bis(trifluoromethyl)benzene-1-sulfonyl fluoride: Contains two trifluoromethyl groups, leading to different reactivity and applications.
Uniqueness
2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl fluoride is unique due to the presence of both a trifluoromethyl group and a sulfonyl fluoride group, which impart distinct chemical properties and reactivity. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in biochemical applications and the development of novel materials .
Properties
Molecular Formula |
C8H6F4O2S |
|---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
2-methyl-5-(trifluoromethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H6F4O2S/c1-5-2-3-6(8(9,10)11)4-7(5)15(12,13)14/h2-4H,1H3 |
InChI Key |
FFYJDIQCEYNDSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


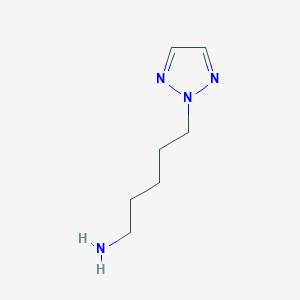
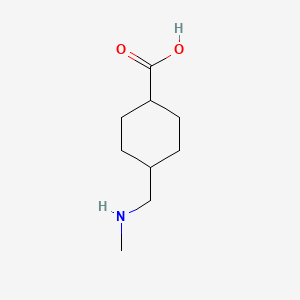


![3-[(Ethanesulfonyl)methyl]piperidine](/img/structure/B13257514.png)
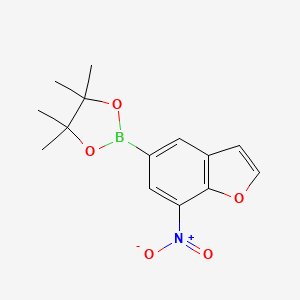
![2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B13257530.png)
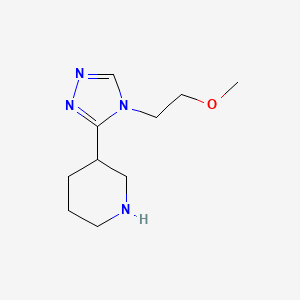
![N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide](/img/structure/B13257536.png)
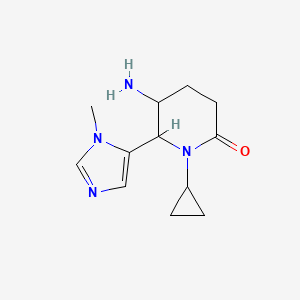


![3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13257568.png)
![3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B13257573.png)
